Cas no 1874584-89-0 (3-(5-Bromofuran-2-yl)-1,1-difluoropropan-2-amine)
3-(5-Bromofuran-2-yl)-1,1-difluoropropan-2-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-1946610
- 3-(5-bromofuran-2-yl)-1,1-difluoropropan-2-amine
- 1874584-89-0
- 3-(5-Bromofuran-2-yl)-1,1-difluoropropan-2-amine
-
- Inchi: 1S/C7H8BrF2NO/c8-6-2-1-4(12-6)3-5(11)7(9)10/h1-2,5,7H,3,11H2
- InChI Key: CHEIKEFWPOQVLD-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(CC(C(F)F)N)O1
Computed Properties
- Exact Mass: 238.97573g/mol
- Monoisotopic Mass: 238.97573g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 39.2Ų
3-(5-Bromofuran-2-yl)-1,1-difluoropropan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1946610-0.05g |
3-(5-bromofuran-2-yl)-1,1-difluoropropan-2-amine |
1874584-89-0 | 0.05g |
$1549.0 | 2023-09-17 | ||
| Enamine | EN300-1946610-0.1g |
3-(5-bromofuran-2-yl)-1,1-difluoropropan-2-amine |
1874584-89-0 | 0.1g |
$1623.0 | 2023-09-17 | ||
| Enamine | EN300-1946610-0.25g |
3-(5-bromofuran-2-yl)-1,1-difluoropropan-2-amine |
1874584-89-0 | 0.25g |
$1696.0 | 2023-09-17 | ||
| Enamine | EN300-1946610-0.5g |
3-(5-bromofuran-2-yl)-1,1-difluoropropan-2-amine |
1874584-89-0 | 0.5g |
$1770.0 | 2023-09-17 | ||
| Enamine | EN300-1946610-1.0g |
3-(5-bromofuran-2-yl)-1,1-difluoropropan-2-amine |
1874584-89-0 | 1g |
$1844.0 | 2023-05-31 | ||
| Enamine | EN300-1946610-2.5g |
3-(5-bromofuran-2-yl)-1,1-difluoropropan-2-amine |
1874584-89-0 | 2.5g |
$3611.0 | 2023-09-17 | ||
| Enamine | EN300-1946610-5.0g |
3-(5-bromofuran-2-yl)-1,1-difluoropropan-2-amine |
1874584-89-0 | 5g |
$5345.0 | 2023-05-31 | ||
| Enamine | EN300-1946610-10.0g |
3-(5-bromofuran-2-yl)-1,1-difluoropropan-2-amine |
1874584-89-0 | 10g |
$7927.0 | 2023-05-31 | ||
| Enamine | EN300-1946610-1g |
3-(5-bromofuran-2-yl)-1,1-difluoropropan-2-amine |
1874584-89-0 | 1g |
$1844.0 | 2023-09-17 | ||
| Enamine | EN300-1946610-5g |
3-(5-bromofuran-2-yl)-1,1-difluoropropan-2-amine |
1874584-89-0 | 5g |
$5345.0 | 2023-09-17 |
3-(5-Bromofuran-2-yl)-1,1-difluoropropan-2-amine Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 3-(5-Bromofuran-2-yl)-1,1-difluoropropan-2-amine
Introduction to 3-(5-Bromofuran-2-yl)-1,1-difluoropropan-2-amine (CAS No. 1874584-89-0)
3-(5-Bromofuran-2-yl)-1,1-difluoropropan-2-amine is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. The compound, identified by the CAS number 1874584-89-0, belongs to a class of molecules that incorporate both bromine and fluorine substituents, which are known to enhance metabolic stability and binding affinity in drug candidates. This introduction provides an in-depth exploration of the compound's chemical properties, synthetic pathways, and its emerging applications in medicinal chemistry.
The molecular structure of 3-(5-Bromofuran-2-yl)-1,1-difluoropropan-2-amine consists of a propylamine backbone substituted with a 5-bromofuran moiety at the terminal carbon. The presence of two fluorine atoms at the 1,1-position of the propyl group introduces significant electronic and steric effects, which can modulate the compound's reactivity and interactions with biological targets. This dual substitution pattern makes it a versatile scaffold for designing novel pharmacophores.
In recent years, there has been a growing interest in fluorinated compounds due to their ability to improve pharmacokinetic properties such as bioavailability, metabolic stability, and lipophilicity. The bromine atom in 3-(5-Bromofuran-2-yl)-1,1-difluoropropan-2-amine further enhances its utility as a building block in drug discovery. Brominated compounds are frequently employed in medicinal chemistry due to their role as intermediates in cross-coupling reactions, which are pivotal for constructing complex molecular architectures.
The synthesis of 3-(5-Bromofuran-2-yl)-1,1-difluoropropan-2-amine involves multi-step organic transformations that highlight the compound's synthetic accessibility. A common synthetic route begins with the preparation of 5-bromo-furan-2-carboxaldehyde, which is then subjected to nucleophilic addition with 1,1-difluoroethylamine. The resulting intermediate undergoes further functionalization to yield the desired amine derivative. This synthetic strategy leverages well-established protocols in fluorination and bromination chemistry, ensuring high yields and purity.
One of the most compelling aspects of 3-(5-Bromofuran-2-yl)-1,1-difluoropropan-2-amine is its potential as a precursor for biologically active molecules. The combination of a furan ring and fluorinated alkyl chain creates a scaffold that can interact with various biological targets. For instance, furan-based compounds have been shown to exhibit antimicrobial and anti-inflammatory properties, while fluorinated amines are known for their role in central nervous system (CNS) drug development.
Recent studies have demonstrated the utility of 3-(5-Bromofuran-2-yl)-1,1-difluoropropan-2-amine in the design of kinase inhibitors. Kinases are critical enzymes involved in numerous cellular processes, making them attractive targets for therapeutic intervention. The structural features of this compound allow it to mimic natural substrates or bind to allosteric sites on kinase proteins, thereby inhibiting their activity. Preliminary computational studies suggest that the fluorine atoms enhance binding affinity by stabilizing key interactions with the target enzyme.
Another area where 3-(5-Bromofuran-2-yl)-1,1-difluoropropan-2-amine shows promise is in the development of antiviral agents. The bromine substituent facilitates modifications that can be tailored to interact with viral proteases or polymerases. Fluorinated amines have been particularly effective in enhancing the antiviral activity of small molecule inhibitors by improving their cell permeability and resistance profiles against viral enzymes.
The compound's potential extends beyond kinases and antivirals; it also exhibits promise as an intermediate in the synthesis of neuroactive compounds. Furan derivatives have been implicated in various neurological disorders due to their ability to cross the blood-brain barrier (BBB). The presence of fluorine further enhances BBB penetration by reducing hydrophilicity while maintaining metabolic stability.
In conclusion, 3-(5-Bromofuran-2-yl)-1,1-difluoropropan-2-amine (CAS No. 1874584-89-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for fluorinated and brominated compounds, 3-(5-Bromofuran-2-yli)-1,1-difluoropropanamino will undoubtedly play a crucial role in shaping future drug discovery efforts.
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